3-(4-chlorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[2,1-b][1,3,5]thiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, makes it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves the reaction of cyanothioacetamide with aliphatic or aromatic aldehydes, formaldehyde, and primary amines . This reaction proceeds through a Mannich-type condensation, leading to the formation of the desired thiadiazine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the reaction is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anti-inflammatory agent. It may also exhibit anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound can be used to study enzyme inhibition, such as carbonic anhydrase inhibitors and cholinesterase inhibitors.
Industrial Applications: It can serve as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to its pharmacological effects . The compound’s ability to form hydrogen bonds and interact with target receptors is crucial for its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazine core and exhibit diverse pharmacological activities.
Pyrimido[4,3-b][1,3,5]thiadiazines: These compounds are synthesized through similar Mannich-type reactions and have comparable biological activities.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific substitution pattern and the presence of both chlorophenyl and phenyl groups
Properties
Molecular Formula |
C20H16ClN3OS |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-oxo-8-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H16ClN3OS/c21-15-6-8-16(9-7-15)23-12-24-19(25)10-17(14-4-2-1-3-5-14)18(11-22)20(24)26-13-23/h1-9,17H,10,12-13H2 |
InChI Key |
FKCSRGUSIGFHED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.